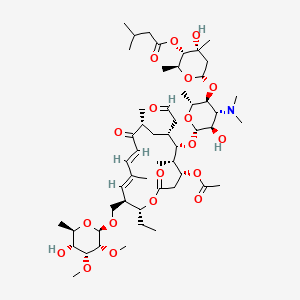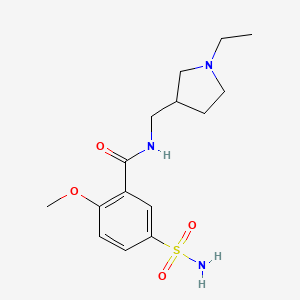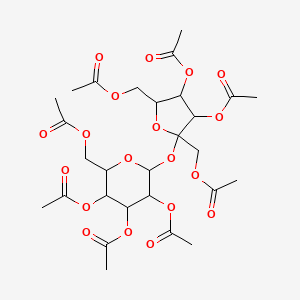
Sucrose octaacetate
Übersicht
Beschreibung
Sucroseoctaacetat ist eine chemische Verbindung mit der Formel C28H38O19. Es ist ein achtfacher Ester von Saccharose und Essigsäure, wobei die acht Hydroxylgruppen von Saccharose durch Acetylgruppen ersetzt werden. Diese Verbindung ist ein kristalliner Feststoff, farblos, geruchlos, aber extrem bitter . Es wird in verschiedenen Anwendungen verwendet, unter anderem als inerter Bestandteil von Pestiziden und Herbiziden sowie als Bitterstoffzusatz .
Wirkmechanismus
Target of Action
Sucrose octaacetate (SOA) is an acetylated derivative of sucrose . It is primarily used as a bitter tasting surrogate and has been recommended for use in studying gustatory sensitivity . It is also used as an inert ingredient in pesticides and herbicides .
Mode of Action
The molecule of SOA can be described as that of sucrose with its eight hydroxyl groups replaced by acetate groups . This modification imparts an intensely bitter taste to the compound . SOA can undergo partial deacetylation by lipases or proteases to form analogs, which are useful intermediates for synthesizing artificial sweeteners .
Biochemical Pathways
It is known that soa can be used as an in situ seed and a soft template to synthesize polyaniline (pani) nanofibers .
Pharmacokinetics
It is known that soa is only slightly soluble in water but is soluble in many common organic solvents such as toluene and ethanol . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of SOA’s action is its bitter taste, which makes it useful as a surrogate for bitter tasting active pharmaceutical ingredients . It is also used in many pesticides, insecticides, and other toxic products as a deterrent to accidental poisoning .
Action Environment
The action of SOA can be influenced by environmental factors such as pH and temperature. For instance, the estimated shelf lives of SOA at 25°C and pHs 4.00, 5.20, and 6.00 were 25.3, 114, and 27.4 days, respectively . At 4°C, SOA’s estimated shelf lives were 0.478, 5.26, and 1.47 years at pHs 4.00, 5.20, and 6.00, respectively . Therefore, the action, efficacy, and stability of SOA can be significantly influenced by the environmental conditions.
Biochemische Analyse
Biochemical Properties
Sucrose octaacetate has been recommended for use as a surrogate for bitter tasting active pharmaceutical ingredients . It can undergo partial deacetylation by lipases or proteases to form analogs, which are useful intermediates for synthesizing artificial sweeteners .
Cellular Effects
It is known to be used as a bitter tasting control for blinded clinical trials .
Molecular Mechanism
It is known to interact with taste receptors, contributing to its bitter taste .
Temporal Effects in Laboratory Settings
This compound has been studied for its chemical kinetics and stability. The estimated shelf lives at 25°C and pHs 4.00, 5.20, and 6.00 were 25.3, 114, and 27.4 days, respectively .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is commonly used to study gustatory sensitivity in mice .
Metabolic Pathways
It can undergo partial deacetylation by lipases or proteases .
Vorbereitungsmethoden
Die Herstellung von Sucroseoctaacetat wurde erstmals 1865 von P. Schutzenberger beschrieben. Die Verbindung kann durch exotherme Reaktion von Saccharose mit Essigsäureanhydrid bei etwa 145 °C synthetisiert werden, wobei Natriumacetat als Katalysator dient . Das Produkt kann durch Auflösung in Ethanol und Umkristallisation gereinigt werden . Industrielle Produktionsverfahren beinhalten ähnliche Prozesse, jedoch in größerem Maßstab, um die für kommerzielle Anwendungen erforderliche Reinheit und Konsistenz sicherzustellen .
Chemische Reaktionsanalyse
Sucroseoctaacetat unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse und Deacetylierung. Es kann durch Lipasen oder Proteasen teilweise deacetyliert werden, um Analoga zu bilden, die nützliche Zwischenprodukte für die Synthese von künstlichen Süßstoffen sind . Die Verbindung ist unter normalen Bedingungen stabil, kann jedoch in Gegenwart starker Säuren oder Basen hydrolysiert werden . Häufig verwendete Reagenzien in diesen Reaktionen sind Essigsäureanhydrid und Natriumacetat . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind teilweise deacetylierte Saccharose-Derivate .
Wissenschaftliche Forschungsanwendungen
Sucroseoctaacetat hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen. Es wird häufig als bitterer Ersatz in Studien zur Geschmackswahrnehmung verwendet . In der pharmazeutischen Industrie wird es als Ersatz für bitter schmeckende pharmazeutische Wirkstoffe verwendet . Es wird auch als Modellsystem für Bitterstoffe verwendet, um die Wirkung von Süßstoffen auf den Bittergeschmack bei jungen und älteren Probanden zu verstehen . Zusätzlich wird Sucroseoctaacetat bei der Synthese von Polyanilin-Nanofasern verwendet, die Anwendungen in verschiedenen Bereichen haben, darunter Elektronik und Materialwissenschaften .
Wirkmechanismus
Der Wirkmechanismus von Sucroseoctaacetat beinhaltet in erster Linie seine Wechselwirkung mit Geschmacksrezeptoren. Der extrem bittere Geschmack der Verbindung beruht auf ihrer Fähigkeit, an Bittergeschmacksrezeptoren auf der Zunge zu binden . Diese Wechselwirkung löst eine Signaltransduktionskaskade aus, die zur Wahrnehmung von Bitterkeit führt. Sucroseoctaacetat wird aufgrund seines bitteren Geschmacks auch als Abwehrmittel gegen versehentliche Vergiftung in Pestiziden und Insektiziden verwendet .
Analyse Chemischer Reaktionen
Sucrose octaacetate undergoes various chemical reactions, including hydrolysis and deacetylation. It can be partially deacetylated by lipases or proteases to form analogs, which are useful intermediates for synthesizing artificial sweeteners . The compound is stable under normal conditions but can be hydrolyzed in the presence of strong acids or bases . Common reagents used in these reactions include acetic anhydride and sodium acetate . The major products formed from these reactions are partially deacetylated sucrose derivatives .
Wissenschaftliche Forschungsanwendungen
Sucrose octaacetate has a wide range of scientific research applications. It is commonly used as a bitter-tasting surrogate in studies of gustatory sensitivity . In the pharmaceutical industry, it is used as a surrogate for bitter-tasting active pharmaceutical ingredients . It is also employed as a model bitter-tasting material to understand the effect of sweeteners on bitter taste in young and elderly subjects . Additionally, this compound is used in the synthesis of polyaniline nanofibers, which have applications in various fields, including electronics and materials science .
Vergleich Mit ähnlichen Verbindungen
Sucroseoctaacetat ist einzigartig durch seinen extrem bitteren Geschmack und seine Verwendung als bitterer Ersatzstoff. Zu ähnlichen Verbindungen gehören andere acetylierte Zucker wie Glucosepentaacetat und Fructosetetraacetat . Diese Verbindungen haben ebenfalls Anwendungen in Geschmacksstudien und als Zwischenprodukte bei der Synthese von künstlichen Süßstoffen. Sucroseoctaacetat zeichnet sich durch seinen höheren Acetylierungsgrad und seine spezifische Verwendung in verschiedenen industriellen und Forschungsanwendungen aus .
Eigenschaften
IUPAC Name |
[3,4,5-triacetyloxy-6-[3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O19/c1-12(29)37-9-20-22(40-15(4)32)24(42-17(6)34)25(43-18(7)35)27(45-20)47-28(11-39-14(3)31)26(44-19(8)36)23(41-16(5)33)21(46-28)10-38-13(2)30/h20-27H,9-11H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJKGAXBCRWEOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859241 | |
| Record name | 1,3,4,6-Tetra-O-acetylhex-2-ulofuranosyl 2,3,4,6-tetra-O-acetylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sucrose octaacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029893 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
260.00 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | Sucrose octaacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029893 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.91 mg/mL | |
| Record name | Sucrose octaacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029893 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
126-14-7 | |
| Record name | SUCROSE OCTAACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1695 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sucrose octaacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029893 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
84 °C | |
| Record name | Sucrose octaacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029893 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


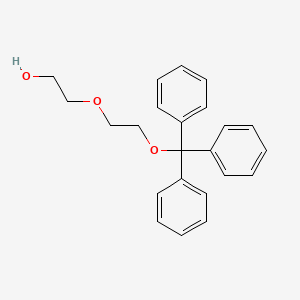
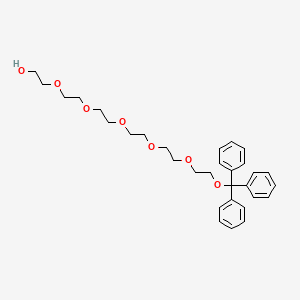
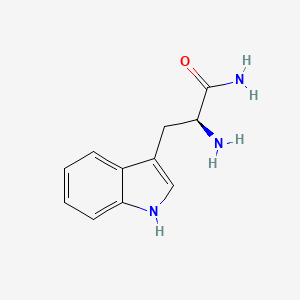
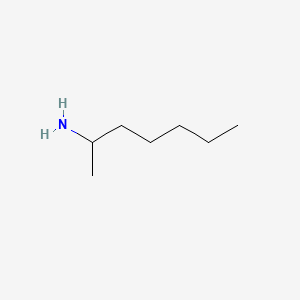
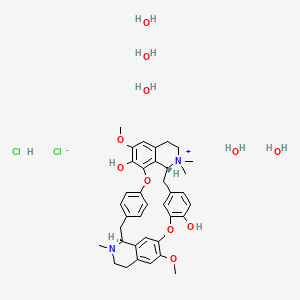
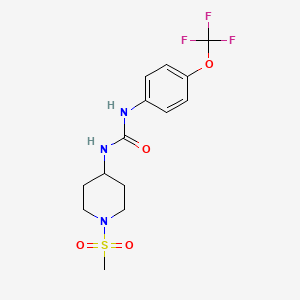
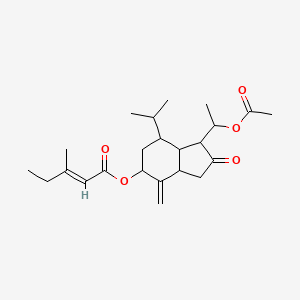
![2-[(4R,5S,6S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;2-hydroxypropanoic acid](/img/structure/B1682566.png)
